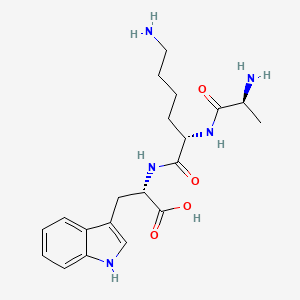

L-Alanyl-L-lysyl-L-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

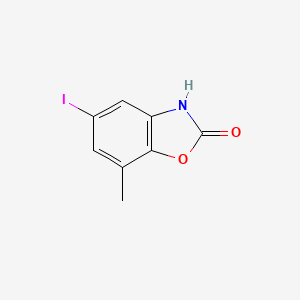

L-Alanyl-L-Lysyl-L-Tryptophan: ist ein Tripeptid, das aus den Aminosäuren L-Alanin, L-Lysin und L-Tryptophan besteht. Diese Verbindung ist bekannt für ihre einzigartige Struktur und Eigenschaften, wodurch sie in verschiedenen wissenschaftlichen Bereichen, einschließlich Chemie, Biologie und Medizin, von Interesse ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von L-Alanyl-L-Lysyl-L-Tryptophan beinhaltet typischerweise die schrittweise Kupplung der Aminosäuren L-Alanin, L-Lysin und L-Tryptophan. Dies kann durch Festphasenpeptidsynthese (SPPS) oder Lösungsphasenpeptidsynthese erreicht werden. Der Prozess umfasst im Allgemeinen die folgenden Schritte:

Schutz von funktionellen Gruppen: Schutzgruppen werden verwendet, um unerwünschte Reaktionen an den Amino- und Carboxylgruppen der Aminosäuren zu verhindern.

Kupplungsreaktionen: Die Aminosäuren werden sequentiell unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart von Additiven wie Hydroxybenzotriazol (HOBt) oder 1-Hydroxy-7-Azabenzotriazol (HOAt) gekoppelt.

Entschützung: Nach den Kupplungsreaktionen werden die Schutzgruppen entfernt, um das endgültige Tripeptid zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann großtechnische Peptidsynthesetechniken umfassen, einschließlich automatisierter Peptidsynthesizer und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von rekombinanter DNA-Technologie und mikrobieller Fermentation kann auch für die Produktion dieses Tripeptids untersucht werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Alanyl-L-Lysyl-L-Tryptophan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophanrest kann oxidiert werden, um Produkte wie Kynurenin zu bilden.

Reduktion: Reduktionsreaktionen können auf die Peptidbindungen oder bestimmte funktionelle Gruppen innerhalb des Tripeptids abzielen.

Substitution: Substitutionsreaktionen können an den Amino- oder Carboxylgruppen auftreten und zur Bildung modifizierter Peptide führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Acylchloride oder Alkylhalogenide in Gegenwart von Basen oder Katalysatoren beinhalten.

Hauptprodukte, die gebildet werden:

Oxidation: Kynurenin und andere oxidierte Derivate von Tryptophan.

Reduktion: Reduzierte Formen des Peptids oder spezifischer funktioneller Gruppen.

Substitution: Modifizierte Peptide mit veränderten funktionellen Gruppen oder Seitenketten.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese, Struktur und Reaktivität verwendet.

Biologie: Untersucht auf seine Rolle bei Protein-Protein-Interaktionen, Enzym-Substrat-Spezifität und zellulären Signalwegen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.

Industrie: Wird bei der Entwicklung von Peptid-basierten Arzneimitteln, Kosmetika und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen. Das Tripeptid kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren und nachgeschaltete Signalkaskaden auslösen. Insbesondere der Tryptophanrest spielt aufgrund seiner aromatischen Natur und seiner Fähigkeit, an Wasserstoffbrückenbindungen und π-π-Stacking-Interaktionen teilzunehmen, eine entscheidende Rolle bei diesen Interaktionen.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-lysyl-L-tryptophan has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis, structure, and reactivity.

Biology: Investigated for its role in protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of peptide-based drugs, cosmetics, and nutritional supplements.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-lysyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The tripeptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The tryptophan residue, in particular, plays a crucial role in these interactions due to its aromatic nature and ability to participate in hydrogen bonding and π-π stacking interactions.

Vergleich Mit ähnlichen Verbindungen

L-Alanyl-L-Lysyl-L-Tryptophan kann mit anderen ähnlichen Tripeptiden verglichen werden, wie zum Beispiel:

L-Alanyl-L-Valyl-L-Tryptophan: Ähnliche Struktur, aber mit Valin anstelle von Lysin, was zu unterschiedlichen physikalisch-chemischen Eigenschaften und biologischen Aktivitäten führt.

L-Alanyl-L-Lysyl-L-Alanin: Enthält Alanin anstelle von Tryptophan, was zu einer veränderten Reaktivität und Funktion führt.

L-Alanyl-L-Lysyl-L-Phenylalanin: Phenylalanin ersetzt Tryptophan, was die Interaktion des Peptids mit molekularen Zielen beeinflusst.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von Aminosäuren, die ihm einzigartige strukturelle und funktionelle Eigenschaften verleiht, wodurch es für verschiedene Forschungs- und Industrieanwendungen wertvoll ist.

Eigenschaften

CAS-Nummer |

874161-71-4 |

|---|---|

Molekularformel |

C20H29N5O4 |

Molekulargewicht |

403.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C20H29N5O4/c1-12(22)18(26)24-16(8-4-5-9-21)19(27)25-17(20(28)29)10-13-11-23-15-7-3-2-6-14(13)15/h2-3,6-7,11-12,16-17,23H,4-5,8-10,21-22H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16-,17-/m0/s1 |

InChI-Schlüssel |

JWUZOJXDJDEQEM-ZLIFDBKOSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |

Kanonische SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)